
lucibufagin C
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描述
Lucibufagin C is a defensive steroid lactone that is produced by males of the species Photinus pyralis. It is a 5beta-hydroxy steroid, a steroid ester, a 14beta-hydroxy steroid, an 11alpha-hydroxy steroid, a 12-oxo steroid, a member of 2-pyranones, a steroid lactone and a secondary alpha-hydroxy ketone. It derives from a hydride of a 5beta-bufanolide.
科学研究应用
Pharmacological Applications
Antitumor Activity
Lucibufagin C has been studied for its potential antitumor properties. Bufadienolides, including lucibufagins, have demonstrated cytotoxic effects against various cancer cell lines. For example, research indicates that lucibufagins can inhibit the Na+/K+-ATPase enzyme, which is crucial for maintaining cellular homeostasis and is often overexpressed in cancer cells . This inhibition can lead to apoptosis in tumor cells, making this compound a candidate for cancer therapy.
Cardiotonic Effects
Similar to other bufadienolides, this compound may exhibit cardiotonic effects. These compounds have been traditionally used in medicine for their ability to enhance cardiac contractility. The mechanism involves the inhibition of Na+/K+-ATPase, leading to increased intracellular sodium levels and subsequent calcium influx through the sodium-calcium exchanger . This property positions this compound as a potential therapeutic agent for heart-related conditions.
Ecological and Evolutionary Insights
Defensive Mechanism
this compound plays a significant role in the defense mechanisms of fireflies against predation. Studies have shown that female fireflies of the genus Photuris acquire these defensive steroids by feeding on male Photinus fireflies. This not only provides nutritional benefits but also enhances their survival by deterring predators through toxicity . The evolutionary aspect of this behavior suggests a complex interplay between predator and prey dynamics within ecosystems.
Chemical Ecology
The presence of lucibufagins in fireflies contributes to chemical ecology research by providing insights into how these compounds influence interspecies interactions. The defensive role of lucibufagins against predators highlights their ecological significance and prompts further investigation into their biosynthetic pathways and ecological functions .
Analytical Techniques and Case Studies
Mass Spectrometry Analysis
Recent advancements in mass spectrometry have facilitated the identification and characterization of lucibufagins, including this compound. Hierarchical clustering techniques applied to MS/MS spectra have expanded the known profiles of lucibufagins from 17 to 29 distinct compounds . This analytical approach is crucial for understanding the diversity and structural variations within this class of compounds.
Case Study: Firefly Metabolomics
A comprehensive study conducted on Photinus pyralis utilized targeted metabolomic analysis to confirm the presence of this compound within nuptial gifts. This study not only identified lucibufagins but also explored their potential roles in mating behaviors and reproductive strategies among fireflies .
Data Table: Summary of Findings on this compound
常见问题
Basic Research Questions
Q. What analytical methods are recommended for identifying lucibufagin C and its isomers in firefly metabolomes?
- Methodological Answer : Use liquid chromatography-high-resolution mass spectrometry (LC-HRAM-MS) coupled with hierarchical clustering of MS/MS spectra to differentiate structural isomers. Key parameters include a mass tolerance of ≤10 ppm and retention time (RT) alignment (ΔRT < 2 min). Software tools like MZmine2 and UNIFI are critical for spectral similarity searches and fragment pattern analysis . For example, fragment peaks at m/z 533.2386 (this compound backbone) and substitutions (e.g., acetylation or propylation) can distinguish isomers .
Q. How can researchers validate the purity and identity of newly isolated lucibufagins?
- Methodological Answer : Combine exact mass measurements (via HRAM-MS) with tandem MS/MS fragmentation patterns. For novel compounds, provide evidence of purity (e.g., chromatographic separation) and structural confirmation via nuclear magnetic resonance (NMR) if available. For known compounds, cross-reference with literature-reported RTs, m/z values, and fragmentation libraries .
Q. What are the common pitfalls in interpreting lucibufagin MS/MS data?
- Methodological Answer : Avoid misannotation due to adducts (e.g., sodium or potassium ions) or in-source fragmentation. Use negative controls (e.g., blank hemolymph extracts) and manual validation of spectral matches. Systematic errors (e.g., +10 ppm mass shifts in some runs) require recalibration .
Advanced Research Questions
Q. How can researchers resolve contradictions in lucibufagin distribution across firefly taxa?
- Methodological Answer : Employ comparative metabolomics across species (e.g., Photinus pyralis vs. Atyphella lateralis) and life stages. Use molecular networking to identify lineage-specific compounds. For example, A. lateralis lacks P. pyralis-type lucibufagins but may produce structurally unknown analogs . Phylogenetic analysis of biosynthetic enzymes (e.g., CYP303 gene expansions) can clarify evolutionary origins .
Q. What experimental strategies are proposed for elucidating the lucibufagin biosynthetic pathway?
- Methodological Answer : Combine isotope-labeled precursor feeding (e.g., deuterated cholesterol) with transcriptomic profiling of candidate tissues (e.g., larval hemolymph). Prioritize cytochrome P450 enzymes (e.g., CYP303 family) for heterologous expression and functional assays due to their role in steroid diversification .
Q. How should researchers design studies to address conflicting reports on lucibufagin toxicity mechanisms?
- Methodological Answer : Use standardized bioassays (e.g., spider predation assays) with purified lucibufagins to isolate toxicity effects. Quantify dose-response relationships and compare structural analogs (e.g., monoacetylated vs. dipropylated isomers) to identify critical functional groups .
Q. Methodological Challenges and Data Interpretation
Q. What computational tools are essential for analyzing large-scale lucibufagin metabolomics datasets?
- Methodological Answer : Use R-based pipelines (e.g., RGCxGC toolbox) for preprocessing and Python libraries (e.g., Metabolomics Workbench) for multivariate analysis. Hierarchical clustering and principal component analysis (PCA) can prioritize isomers with ecological or biosynthetic relevance .
Q. How can researchers reconcile discrepancies in lucibufagin quantification across studies?
- Methodological Answer : Standardize extraction protocols (e.g., solvent systems, tissue homogenization) and validate with spike-in controls. Report absolute quantification using stable isotope-labeled internal standards (e.g., deuterated this compound) .
Q. Evolutionary and Ecological Context
Q. Why are lucibufagins absent in non-Lampyrinae fireflies, and what alternative defenses do these species employ?
- Methodological Answer : Conduct comparative genomics to identify missing biosynthetic genes (e.g., CYP303) in non-Lampyrinae lineages. Analyze proteomics or transcriptomics data for alternative defense compounds (e.g., alkaloids or peptides) .
Q. How does lucibufagin structural diversity correlate with ecological niche adaptation?
属性
分子式 |
C28H36O10 |
---|---|
分子量 |
532.6 g/mol |
IUPAC 名称 |
[(2S,3R,5S,8R,9S,10R,11S,13R,14S,17R)-3-acetyloxy-5,11,14-trihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthren-2-yl] acetate |
InChI |
InChI=1S/C28H36O10/c1-14(29)37-19-11-25(3)22-18(7-9-27(25,34)12-20(19)38-15(2)30)28(35)10-8-17(16-5-6-21(31)36-13-16)26(28,4)24(33)23(22)32/h5-6,13,17-20,22-23,32,34-35H,7-12H2,1-4H3/t17-,18-,19+,20-,22-,23+,25-,26+,27+,28+/m1/s1 |
InChI 键 |
DVEVNJSTCHVUOO-AXGBFFCYSA-N |
手性 SMILES |
CC(=O)O[C@H]1C[C@@]2([C@@H]3[C@@H](CC[C@@]2(C[C@H]1OC(=O)C)O)[C@]4(CC[C@@H]([C@]4(C(=O)[C@H]3O)C)C5=COC(=O)C=C5)O)C |
规范 SMILES |
CC(=O)OC1CC2(C3C(CCC2(CC1OC(=O)C)O)C4(CCC(C4(C(=O)C3O)C)C5=COC(=O)C=C5)O)C |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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